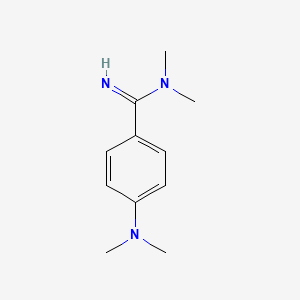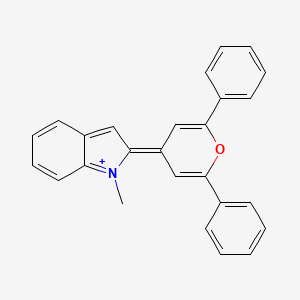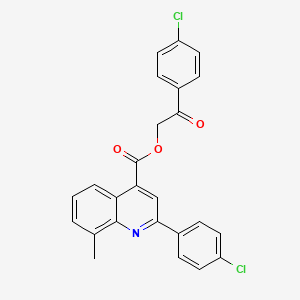
4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide can be achieved through several methods. One common method involves the reaction of 4-dimethylaminobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives
Applications De Recherche Scientifique
4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(dimethylamino)benzoic acid
- 4-(dimethylamino)pyridine
- 4-(dimethylamino)cinnamaldehyde
Uniqueness
4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of applications and advantages in various fields .
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
4-(dimethylamino)-N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C11H17N3/c1-13(2)10-7-5-9(6-8-10)11(12)14(3)4/h5-8,12H,1-4H3 |
Clé InChI |
VKMFLMGVGNCXLQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![(2Z)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12468895.png)

![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)


![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
